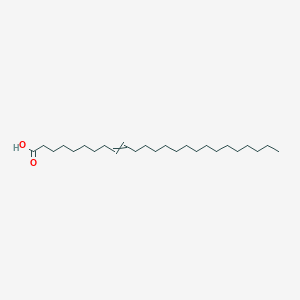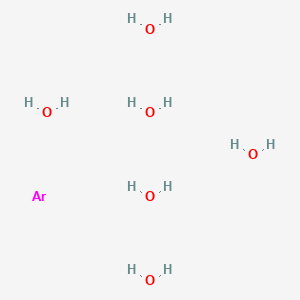
Argon;hexahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Argon;hexahydrate is a compound that consists of argon atoms surrounded by six water molecules Argon is a noble gas, known for its inertness and lack of reactivity under standard conditions The hexahydrate form indicates that each argon atom is coordinated with six water molecules, forming a stable structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of argon;hexahydrate typically involves the controlled condensation of argon gas in the presence of water vapor under cryogenic conditions. This process requires extremely low temperatures to ensure the stability of the hydrate. The reaction conditions often involve the use of a cryogenic chamber where argon gas is introduced and allowed to interact with water vapor, forming the hexahydrate.
Industrial Production Methods
Industrial production of this compound is not common due to the specialized equipment and conditions required. in research settings, the compound can be synthesized using advanced cryogenic techniques. The process involves fractional distillation of liquid air to obtain pure argon, followed by its controlled condensation with water vapor.
Análisis De Reacciones Químicas
Types of Reactions
Argon;hexahydrate, like other noble gas compounds, is relatively inert and does not undergo many chemical reactions. under specific conditions, it can participate in physical interactions rather than chemical reactions. These interactions include:
Van der Waals Forces: Weak interactions with other molecules.
Hydrogen Bonding: Interaction between the water molecules in the hydrate and other polar molecules.
Common Reagents and Conditions
Due to its inert nature, this compound does not react with common reagents under standard conditions. it can be studied under extreme conditions such as high pressure or low temperature to observe any potential interactions.
Major Products Formed
Given its stability, this compound does not typically form major products through chemical reactions. Its primary interactions are physical, maintaining the integrity of the hydrate structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, argon;hexahydrate is used as a model compound to study the behavior of noble gas hydrates. It helps in understanding the interactions between noble gases and water molecules, providing insights into the properties of other similar compounds.
Biology
While argon itself is biologically inert, the study of this compound can contribute to understanding the behavior of water molecules in biological systems. This knowledge can be applied to the study of hydration shells around biomolecules.
Medicine
This compound is not directly used in medicine, but research on its properties can contribute to the development of cryogenic preservation techniques. Understanding how water molecules interact with inert gases can improve methods for preserving biological samples at low temperatures.
Industry
In industrial applications, argon is used in welding and as a protective atmosphere for sensitive processes. While this compound itself is not used industrially, the knowledge gained from its study can enhance the use of argon in various applications.
Mecanismo De Acción
The mechanism of action of argon;hexahydrate primarily involves physical interactions rather than chemical reactions. The water molecules form a stable hydrate structure around the argon atom, stabilized by hydrogen bonding and van der Waals forces. This structure can be studied to understand the behavior of water molecules in different environments.
Comparación Con Compuestos Similares
Similar Compounds
Xenon;hexahydrate: Similar to argon;hexahydrate, xenon;hexahydrate consists of xenon atoms surrounded by six water molecules. Xenon is another noble gas with similar inert properties.
Krypton;hexahydrate: This compound involves krypton atoms coordinated with six water molecules. Krypton is also a noble gas with properties similar to argon and xenon.
Uniqueness
This compound is unique due to the specific interactions between argon and water molecules. While other noble gas hydrates exist, the study of this compound provides distinct insights into the behavior of lighter noble gases in hydrate form. Its stability and inertness make it an ideal model for studying physical interactions in hydrates.
Conclusion
This compound is a fascinating compound that offers valuable insights into the behavior of noble gases and their interactions with water molecules. Its unique properties and stability make it an important subject of study in various scientific fields, from chemistry to biology and beyond. Understanding this compound can lead to advancements in cryogenic techniques and the use of noble gases in industrial applications.
Propiedades
Número CAS |
189382-61-4 |
|---|---|
Fórmula molecular |
ArH12O6 |
Peso molecular |
148.0 g/mol |
Nombre IUPAC |
argon;hexahydrate |
InChI |
InChI=1S/Ar.6H2O/h;6*1H2 |
Clave InChI |
WESPFJHQLLPNFK-UHFFFAOYSA-N |
SMILES canónico |
O.O.O.O.O.O.[Ar] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


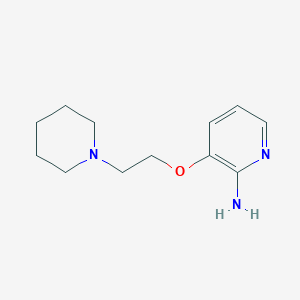

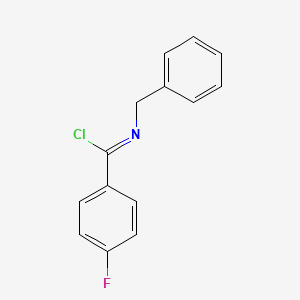

![2,2'-[1,2-Phenylenebis(methylenesulfanediyl)]diacetic acid](/img/structure/B14266091.png)
![3-[(tert-Butoxycarbonyl)sulfanyl]propanoic acid](/img/structure/B14266094.png)
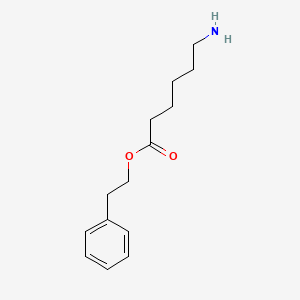
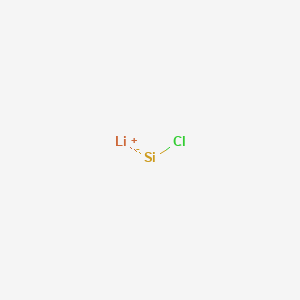
![4-Methyl-2,6-bis({[2-(pyridin-2-yl)ethyl]sulfanyl}methyl)phenol](/img/structure/B14266108.png)
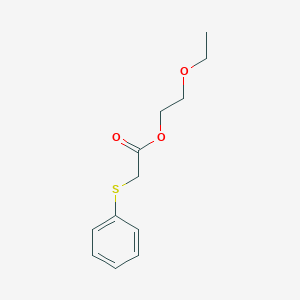
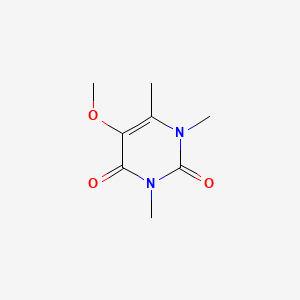
![4-[1-(4-Aminophenyl)-3,3,5-trimethylcyclohexyl]aniline](/img/structure/B14266124.png)
![N~1~,N~1'~-(1,2-Phenylene)bis[N~2~-(4-phenylbutyl)ethanediamide]](/img/structure/B14266129.png)
